REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[CH:10]=[C:9]([OH:12])[CH:8]=[CH:7]2.[C:13](OC(=O)C)(=[O:15])[CH3:14]>CO>[OH:12][C:9]1[CH:10]=[C:11]2[C:6]([CH:5]=[CH:4][CH:3]=[C:2]2[NH:1][C:13](=[O:15])[CH3:14])=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
149.1 g
|
Type
|
reactant
|
Smiles
|
NC=1C=CC=C2C=CC(=CC12)O
|
Name
|
|
Quantity
|
93 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was refluxed for 90 minutes
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
FILTRATION
|
Details
|
the residue was filtered through a plug of silica with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C2C=CC=C(C2=C1)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 175.8 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |